1-(羟亚氨基)-1-(4-苯基苯基)乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

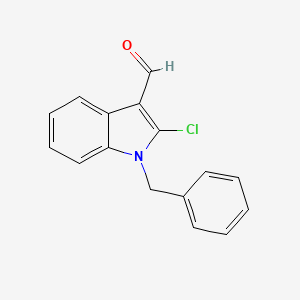

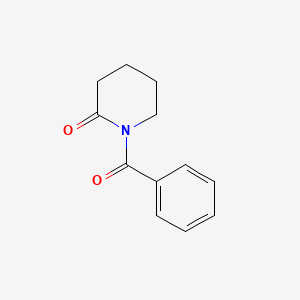

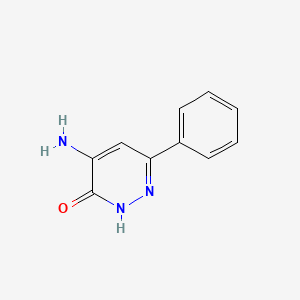

The compound "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" is not directly discussed in the provided papers. However, related compounds and structural analogs are mentioned, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, hydroxyimino derivatives are mentioned in the context of reactivators for phosphorylated acetylcholinesterase, indicating potential biological activity . Additionally, the presence of phenyl groups in the compound suggests potential for aromatic interactions and influence on physical properties such as phase transition temperatures, as seen in related polyethers .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from precursors with hydroxyphenyl functionalities. For example, a new diamine was synthesized from 1,1,1-tris(4-hydroxyphenyl)ethane, which could imply that similar starting materials or synthetic strategies might be applicable for the synthesis of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" . The synthesis of various polyethers based on hydroxyphenyl-ethane derivatives also provides a precedent for the chemical manipulation of such structures .

Molecular Structure Analysis

While the exact molecular structure of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" is not provided, studies on similar compounds can offer insights. For instance, the crystal structure of a related compound, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, showed significant differences in spatial arrangement between its polymorphs, which could suggest that "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" may also exhibit polymorphism .

Chemical Reactions Analysis

The chemical reactivity of hydroxyimino groups and phenyl groups can be inferred from the literature. Hydroxyimino derivatives have been tested as reactivators of acetylcholinesterase, indicating that they can participate in nucleophilic reactions . The presence of phenyl groups could facilitate electrophilic aromatic substitution reactions, as seen in the copper-catalyzed cross-coupling reactions using tripod ligands with phenolic moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" can be speculated based on related compounds. For example, the phase transition temperatures and thermodynamic parameters of polyethers based on hydroxyphenyl-ethane derivatives are influenced by the substituents on the phenyl rings, which could be relevant for understanding the behavior of the compound in different states . The thermal, Raman, and computational studies on polymorphism and phase transition in related compounds also provide a framework for predicting the stability and phase behavior of "1-(Hyxyimino)-1-(4-phenylphenyl)ethane" .

科学研究应用

新型聚酰亚胺的合成和表征

1-(羟亚氨基)-1-(4-苯基苯基)乙烷已用于合成具有羟基侧基的新型芳香聚酰亚胺。该过程涉及开环聚合和热环化脱水。这些聚酰亚胺表现出无定形性质和广泛的玻璃化转变温度,表明它们在高性能材料中具有多种应用潜力 (Okabe 和 Morikawa,2010 年)。

高性能聚(羟基酰亚胺)和聚酰亚胺-SiO2 杂化的开发

另一项研究集中于使用羟基二胺衍生物制备聚(羟基酰亚胺)和聚酰亚胺-SiO2 杂化物。与没有羟基基团的聚酰亚胺相比,这些材料显示出更好的热性能,并且在与二氧化硅结合时在光学和热性能方面表现出显着的改善 (Wang、Lin、Chang 和 Shih,2012 年)。

配体合成和钴 (III) 配合物的探索

该化合物已参与合成配体,如 (羟亚氨基)(2-苯基(1,2,3,4-四氢喹唑啉-2-基))甲烷及其 Co(III) 配合物。这些配合物已使用各种光谱方法进行分析,为配位化学开辟了途径,并在催化或分子识别中具有潜在应用 (Mutlu 和 Irez,2008 年)。

磷酸化乙酰胆碱酯酶的再激活

在药物化学中,1-(羟亚氨基)-1-(4-苯基苯基)乙烷的衍生物已被测试为磷酸化乙酰胆碱酯酶的再激活剂,乙酰胆碱酯酶是一种在神经毒剂中毒治疗中至关重要的酶。这表明其在开发化学战剂解毒剂中的潜力 (Franchetti、Grifantini 和 Martelli,1969 年)。

在铜催化的交叉偶联反应中的应用

该化合物已被用作铜催化的交叉偶联反应中的配体。这展示了它在促进碳氮键、碳硫键和碳氧键形成中的作用,这些键是有机合成和制药中的基本反应 (姚-荣陈和信-宏陈,2006 年)。

液晶聚醚的生产

该化合物在合成液晶聚醚中也至关重要,为开发具有独特光学和电子特性的材料做出了重大贡献,这些材料在显示器和传感器技术中非常重要 (Percec 和 Zuber,1992 年)。

属性

IUPAC Name |

(NE)-N-[1-(4-phenylphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYKKVAVBZNFOZ-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442087 |

Source

|

| Record name | SBB057521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Hydroxyimino)-1-(4-phenylphenyl)ethane | |

CAS RN |

75408-89-8 |

Source

|

| Record name | SBB057521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)